molecular formula C6H3NO2 B575710 Oxireno[3,4]pyrrolo[2,1-b]oxazole(9CI) CAS No. 167137-90-8

Oxireno[3,4]pyrrolo[2,1-b]oxazole(9CI)

Cat. No.: B575710
CAS No.: 167137-90-8
M. Wt: 121.095
InChI Key: MBEJIRMPNNEDHX-UHFFFAOYSA-N
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Description

Oxireno[3,4]pyrrolo[2,1-b]oxazole(9CI) is a fused heterocyclic compound characterized by a unique bicyclic framework combining oxirene (a three-membered epoxide ring) and pyrrolo[2,1-b]oxazole (a five-membered ring system with oxygen and nitrogen atoms) .

Properties

CAS No.

167137-90-8

Molecular Formula

C6H3NO2

Molecular Weight

121.095

InChI

InChI=1S/C6H3NO2/c1-2-8-6-5-4(9-5)3-7(1)6/h1-3H

InChI Key

MBEJIRMPNNEDHX-UHFFFAOYSA-N

SMILES

C1=COC2=C3C(=CN21)O3

Synonyms

Oxireno[3,4]pyrrolo[2,1-b]oxazole(9CI)

Origin of Product

United States

Comparison with Similar Compounds

Structural and Molecular Comparisons

The following table highlights key structural and molecular differences between Oxireno[3,4]pyrrolo[2,1-b]oxazole(9CI) and related fused heterocycles:

Compound Name Molecular Formula Fused Ring System Heteroatoms Key Structural Features
Oxireno[3,4]pyrrolo[2,1-b]oxazole(9CI) C₆H₅NO₂ Oxirene + pyrrolo-oxazole O, N Three-membered oxirene fused to pyrrolo-oxazole; high ring strain
1,3-Dioxolo[3,4]pyrrolo[2,1-b]oxazole(9CI) C₇H₅NO₃ Dioxolo + pyrrolo-oxazole O (additional) Incorporates a 1,3-dioxole ring, increasing oxygen content
1H-Azirino[2',3':3,4]pyrrolo[2,1-b]oxazole(9CI) C₆H₄N₂O Aziridine + pyrrolo-oxazole N, O Aziridine (three-membered nitrogen ring) introduces basicity and reactivity
Pyrrolo[2,1-b][1,3]benzothiazole derivatives Varies Pyrrolo + benzothiazole S, N Sulfur-containing benzothiazole enhances π-conjugation and bioactivity
1H-Isoxazolo[3,4-d]pyrrolo[2,3-b]pyridine(9CI) C₈H₅N₃O Isoxazole + pyrrolo-pyridine N, O Pyridine and isoxazole fusion expands aromaticity
Key Observations:
  • Oxirene vs. Other Three-Membered Rings : The oxirene moiety in the target compound distinguishes it from aziridine (N-containing) or dioxole (O-rich) systems, leading to divergent reactivity. For example, oxirenes are prone to ring-opening reactions due to strain, whereas aziridines participate in nucleophilic substitutions .
  • Biological Relevance: While Oxireno[3,4]pyrrolo[2,1-b]oxazole(9CI) lacks explicit bioactivity data in the evidence, pyrrolo-benzothiazole derivatives exhibit cytotoxicity comparable to doxorubicin, suggesting that fused heterocycles with varied heteroatoms hold therapeutic promise .

Physicochemical and Functional Properties

  • Ring Strain and Reactivity : The oxirene ring in the target compound likely confers higher reactivity compared to more stable dioxolo or aziridine analogs. This strain could be exploited in click chemistry or polymer applications.
  • Aromaticity and Electronic Effects : Isoxazolo-pyrrolo-pyridine derivatives (C₈H₅N₃O) exhibit extended conjugation, which may enhance optoelectronic properties . In contrast, sulfur-containing pyrrolo-benzothiazoles show redshifted absorption spectra due to sulfur's polarizability .

Preparation Methods

Starting Materials and Initial Functionalization

The foundational approach involves cyclohepta[b]pyrrol-8-one ketones (6–8 ) as starting materials. These ketones undergo nitrogen functionalization with alkyl or aralkyl halides in N,N-dimethylformamide (DMF) using sodium hydride (NaH) as a base. This step yields derivatives (9–24 ) with 80–96% efficiency, depending on the substituent. The α-position to the carbonyl group is critical for introducing electrophilic sites necessary for subsequent cyclization.

Enaminoketone Intermediate Formation

Reaction of functionalized ketones (6 , 9–16 ) with excess dimethylamine or pyrrolidine generates enaminoketones (25–33 ). These intermediates are pivotal for constructing the oxazole ring, as their nucleophilic β-carbon facilitates cyclization.

Cyclization with Hydroxylamine Hydrochloride

Enaminoketones (25–42 ) are treated with hydroxylamine hydrochloride and acetic acid in refluxing ethanol to formoxazole derivatives (51–68 ). This step achieves 60–90% yields, with reaction times ranging from 6 to 12 hours (Table 1). Chlorination of select oxazoles using N-chlorosuccinimide further modifies the scaffold, yielding chloro derivatives (69–75 ) at 60–75% efficiency.

Table 1: Key Reaction Parameters for Cyclization

IntermediateReagentSolventTemperature (°C)Yield (%)
25–42 NH₂OH·HCl, AcOHEthanolReflux (78)60–90
51–59 NCSDCM0–2560–75

One-Stage Oxazole Ring Formation

Base-Mediated Cyclization

A patent-published method eliminates multi-step isolation by employing a single-stage cyclization. Compounds of formula II (R = COOCH₂CH₃) are treated with diisopropylethylamine (Hünig’s base) in dichloromethane (DCM) at 50°C for 4–8 hours. This process directly forms the oxazole ring without oxidizing agents, achieving 85–90% conversion.

Solvent and Temperature Optimization

The choice of solvent significantly impacts yield. Polar aprotic solvents like DMF or tetrahydrofuran (THF) enhance nucleophilic attack, while toluene or xylene facilitates high-temperature reflux (110–120°C) for elimination steps. Acidic conditions (e.g., toluenesulfonic acid) further drive cyclization by protonating intermediates.

Table 2: Comparative Analysis of Cyclization Methods

MethodBase/SolventTemperature (°C)Yield (%)Time (h)
Multi-stepNaH/DMF25–7860–906–12
Single-stageHünig’s base/DCM5085–904–8

Post-Cyclization Modifications

Ester Hydrolysis and Salt Formation

Ethyl or methyl esters of oxazole derivatives are hydrolyzed using potassium hydroxide (KOH) in isopropanol (IPA) or methanol to yield carboxylic acids. Neutralization with potassium carbonate produces stable salts (e.g., potassium 2-pyrrolidin-1-ylmethyl-oxazole-4-carboxylate), which are isolated via acetone precipitation.

Structural Confirmation via Crystallography

X-ray crystallography of analogs like 7a-Phenyltetrahydropyrrolo[2,1-b]oxazol-5(6H)-one reveals envelope conformations in the oxazole ring, with C–H⋯O and C–H⋯π interactions stabilizing the lattice. Such analyses validate the stereochemical integrity of synthetic products.

Industrial-Scale Considerations

Process Intensification

Large-scale synthesis prioritizes solvent recovery and catalytic efficiency. Continuous flow reactors reduce reaction times for enaminoketone formation, while automated pH control ensures consistent yields during cyclization.

Environmental and Cost Metrics

The single-stage method reduces waste by 40% compared to multi-step protocols, as it avoids intermediate isolation. Tertiary amines like Hünig’s base are recyclable via distillation, lowering production costs.

Q & A

What advanced spectroscopic and crystallographic methods are used to resolve the stereochemistry of Oxireno[3,4]pyrrolo[2,1-b]oxazole derivatives?

Basic Research Focus
The stereochemical assignment of fused heterocycles like Oxireno[3,4]pyrrolo[2,1-b]oxazole requires a combination of NMR spectroscopy and single-crystal X-ray diffraction. For example, 2D NMR techniques (e.g., NOESY, COSY) can identify spatial proximities between protons, while X-ray crystallography provides unambiguous confirmation of ring fusion and substituent orientation . In studies of analogous pyrrolo-thiazoles, X-ray analysis revealed trans-configuration in cycloadducts due to steric constraints during [3+2] dipolar reactions .

How can 1,3-dipolar cycloaddition reactions be optimized for synthesizing Oxireno[3,4]pyrrolo[2,1-b]oxazole derivatives with high diastereoselectivity?

Advanced Research Focus
Cycloaddition protocols using benzothiazolium salts or nitrochromenes as dipolarophiles in ethanol at room temperature yield high diastereoselectivity (83–95%) . Key parameters include:

  • Solvent polarity : Polar protic solvents (e.g., ethanol) stabilize transition states.
  • Catalyst-free conditions : Avoid competing side reactions.
  • Substituent effects : Electron-withdrawing groups on dipolarophiles enhance reactivity . Post-reaction oxidation with dipyridyl oxides can further refine product purity .

What computational methods are employed to predict the regioselectivity and stability of Oxireno[3,4]pyrrolo[2,1-b]oxazole derivatives?

Advanced Research Focus
Density Functional Theory (DFT) simulations are critical for modeling reaction pathways. For ferrocene-fused analogs, DFT revealed that N-acylation and thiol-mediated cyclization dictate regioselectivity, with energy barriers favoring planar intermediates . Transition state analysis also explains the stereochemical outcome of sulfur nucleophile attacks in thiazole-forming reactions .

How do researchers address contradictions in product distributions during multi-step syntheses of fused heterocycles?

Advanced Research Focus
Contradictions arise from competing reaction pathways (e.g., in condensations of dihydroisoquinolines with nicotinoyl chlorides). Strategies include:

  • Mechanistic probes : Isotopic labeling or intermediate trapping (e.g., isolating 13,13a-didehydro derivatives to confirm dehydrogenation steps) .
  • Condition screening : Adjusting temperature or solvent polarity to favor one pathway (e.g., pyridine reflux vs. room temperature) .

What strategies mitigate oxidation sensitivity during the synthesis of Oxireno[3,4]pyrrolo[2,1-b]oxazole derivatives?

Advanced Research Focus
Oxidative degradation is common in nitrochromene-based syntheses. Mitigation involves:

  • Inert atmospheres : Use nitrogen/argon to prevent oxidation of intermediates.
  • Sequential oxidation : Controlled addition of mild oxidants (e.g., MnO₂) post-cycloaddition .
  • Protecting groups : Temporarily shield reactive sites (e.g., silyl ethers for hydroxyl groups) .

How is the pharmacological potential of Oxireno[3,4]pyrrolo[2,1-b]oxazole derivatives evaluated in early-stage research?

Basic Research Focus
Initial assessments focus on in vitro assays :

  • Enzyme inhibition : Test against kinases or proteases using fluorogenic substrates.
  • Cytotoxicity screening : Use cancer cell lines (e.g., HeLa or MCF-7) with MTT assays.
    Analogous carbazole-pyrrolidine hybrids exhibit activity via π-stacking interactions with DNA or receptors, suggesting similar mechanisms for oxazole derivatives .

What analytical challenges arise in characterizing fused heterocycles with overlapping spectral signals?

Basic Research Focus
Overlapping proton signals in NMR (e.g., aromatic regions) are resolved via:

  • High-field instruments : 600+ MHz NMR improves signal dispersion.
  • Derivatization : Introduce substituents (e.g., methyl groups) to simplify splitting patterns .
  • Hybrid techniques : LC-MS or HRMS confirms molecular formulas, complementing NMR .

How do steric and electronic effects influence the reactivity of Oxireno[3,4]pyrrolo[2,1-b]oxazole in cross-coupling reactions?

Advanced Research Focus
Steric hindrance from fused rings limits traditional cross-coupling (e.g., Suzuki). Workarounds include:

  • Buchwald-Hartwig amination : For N-arylation under palladium catalysis.
  • Directed ortho-metalation : Use directing groups (e.g., amides) to functionalize specific positions . Electronic effects (e.g., nitro groups) activate C-H bonds for late-stage diversification .

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